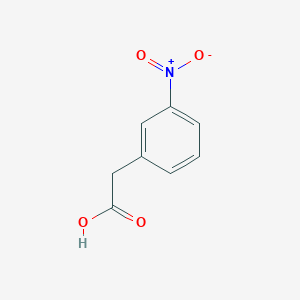![molecular formula C30H34N4O5 B014305 N,N'-Bis[2-(acetamido)ethyl]-N,N'-dimethylrhodamine CAS No. 1022835-74-0](/img/structure/B14305.png)
N,N'-Bis[2-(acetamido)ethyl]-N,N'-dimethylrhodamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-Bis[2-(acetamido)ethyl]-N,N’-dimethylrhodamine is a fluorescent reagent widely used in scientific research. This compound is known for its ability to label proteins with defined orientations of a fluorophore, making it a valuable tool in various biochemical and molecular biology applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis[2-(acetamido)ethyl]-N,N’-dimethylrhodamine typically involves the reaction of rhodamine derivatives with acetamidoethyl groups. The process requires precise control of reaction conditions, including temperature and pH, to ensure the correct formation of the desired product .
Industrial Production Methods
Industrial production of N,N’-Bis[2-(acetamido)ethyl]-N,N’-dimethylrhodamine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to maintain the purity and consistency of the product .
化学反応の分析
Types of Reactions
N,N’-Bis[2-(acetamido)ethyl]-N,N’-dimethylrhodamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted rhodamine compounds .
科学的研究の応用
N,N’-Bis[2-(acetamido)ethyl]-N,N’-dimethylrhodamine has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe to study chemical reactions and molecular interactions.
Biology: Employed in fluorescence microscopy to label and visualize cellular structures and proteins.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the development of fluorescent dyes and sensors for various industrial processes.
作用機序
The mechanism of action of N,N’-Bis[2-(acetamido)ethyl]-N,N’-dimethylrhodamine involves its ability to bind to specific molecular targets, such as proteins, through its acetamidoethyl groups. This binding results in the fluorescence of the compound, which can be detected and measured using various imaging techniques. The molecular pathways involved include the interaction of the fluorophore with the target molecules, leading to the emission of light upon excitation .
類似化合物との比較
Similar Compounds
Some similar compounds to N,N’-Bis[2-(acetamido)ethyl]-N,N’-dimethylrhodamine include:
Rhodamine B: Another fluorescent dye used in various applications.
Fluorescein: A widely used fluorescent compound in biological and chemical research.
Texas Red: A red-fluorescent dye commonly used in fluorescence microscopy.
Uniqueness
N,N’-Bis[2-(acetamido)ethyl]-N,N’-dimethylrhodamine is unique due to its specific acetamidoethyl groups, which allow for defined orientation and binding to target molecules. This property makes it particularly useful in applications requiring precise labeling and detection of proteins and other biomolecules .
特性
IUPAC Name |
N-[2-[[6'-[2-acetamidoethyl(methyl)amino]-3-oxospiro[2-benzofuran-1,9'-4a,9a-dihydroxanthene]-3'-yl]-methylamino]ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N4O5/c1-19(35)31-13-15-33(3)21-9-11-25-27(17-21)38-28-18-22(34(4)16-14-32-20(2)36)10-12-26(28)30(25)24-8-6-5-7-23(24)29(37)39-30/h5-12,17-18,25,27H,13-16H2,1-4H3,(H,31,35)(H,32,36) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZABLMRNITYWGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCN(C)C1=CC2C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)CCNC(=O)C)C5=CC=CC=C5C(=O)O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394606 |
Source


|
| Record name | N,N'-{(3-Oxo-4a',9a'-dihydro-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-diyl)bis[(methylazanediyl)ethane-2,1-diyl]}diacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1022835-74-0 |
Source


|
| Record name | N,N'-{(3-Oxo-4a',9a'-dihydro-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-diyl)bis[(methylazanediyl)ethane-2,1-diyl]}diacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(1R,2S,6S,7S,9R)-7-methoxy-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane](/img/structure/B14240.png)





